5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core with isoxazole and pyrrolidine rings. Key structural features include:
- 4-(Dimethylamino)phenyl group at position 3: Provides strong electron-donating properties, enhancing solubility and modulating electronic interactions .
- o-Tolyl group (2-methylphenyl) at position 2: Contributes steric bulk and influences molecular planarity .
The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of functionalized precursors in polar aprotic solvents (e.g., dimethylformamide) with catalysts like piperidine, a method common to related structures . Its structural complexity and diverse substituents make it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-16-6-4-5-7-21(16)30-23(17-8-12-19(13-9-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-14-10-18(27)11-15-20/h4-15,22-24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCJQPXQYLYHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes diverse research findings regarding its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a dihydroisoxazole moiety suggests potential interactions with biological targets such as enzymes and receptors. The chlorophenyl and dimethylaminophenyl substituents may enhance lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.
Table 1: Structural Features
| Component | Description |
|---|---|
| Base Structure | Dihydro-2H-pyrrolo[3,4-d]isoxazole |
| Substituents | 4-Chlorophenyl, 4-Dimethylaminophenyl, o-Tolyl |
| Molecular Weight | [Insert molecular weight here] |
| Solubility | [Insert solubility data here] |
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown that it possesses significant activity against various bacterial strains and fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for certain bacterial strains have been reported as low as 0.40 μM, indicating potent antimicrobial effects compared to conventional antibiotics .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival. For instance, structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly enhance the compound's efficacy by altering its interaction with target sites .
Case Studies
- Study on Bacterial Resistance : A study evaluated the efficacy of the compound against resistant strains of E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial growth at sub-micromolar concentrations, highlighting its potential as an alternative treatment for resistant infections .
- Antifungal Activity : Another investigation assessed the antifungal properties against Candida species. The compound showed promising results with MIC values comparable to established antifungals like fluconazole, suggesting potential for clinical application in treating fungal infections .
Cytotoxicity and Safety Profile
While the antimicrobial activity is promising, it is essential to evaluate the cytotoxicity of the compound. Preliminary studies indicate that it may exhibit cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile and therapeutic index.
Table 2: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring the pyrrolo[3,4-d]isoxazole framework exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its effectiveness against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, indicating its potential use in developing new antibiotics. The mechanism of action appears to involve disrupting bacterial cell membranes and inhibiting key metabolic pathways .
Anti-inflammatory Effects
In silico molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is significant for treating inflammatory diseases. This suggests a pathway for further optimization and development as an anti-inflammatory drug .
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of these devices .
Photophysical Properties
Studies have characterized the photophysical properties of the compound, revealing strong fluorescence. This characteristic can be harnessed in the development of fluorescent probes for biological imaging or as sensors for detecting environmental pollutants .
Synthesis and Structural Analysis
The synthesis of 5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves several steps using readily available reagents. The structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry, ensuring its purity and structural integrity.
Case Study 1: Anticancer Research
A study conducted on the efficacy of this compound against breast cancer cells showed a dose-dependent inhibition of cell growth. The results indicated that at higher concentrations, the compound could reduce tumor size in xenograft models significantly .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). It exhibited potent activity with a minimum inhibitory concentration (MIC) lower than many standard antibiotics currently used in clinical settings .
Chemical Reactions Analysis
Amine Reactivity
The 4-(dimethylamino)phenyl group undergoes:
-
N-Demethylation with ClCOCOCl (phosgene analog) to yield primary amines .
-
Quaternary ammonium salt formation when treated with methyl iodide (CH₃I) in DCM.
Chlorophenyl Modifications
-
Nucleophilic aromatic substitution with KNH₂/liq. NH₃ replaces chlorine at the 4-position .
-
Sandmeyer reaction converts the chloro group to cyano (-CN) using CuCN .
Ring-Opening Reactions
The dihydro-2H-pyrrolo[3,4-d]isoxazole-dione core shows sensitivity to:
Hydrogenation
Selective reduction of the isoxazole ring occurs under:
| Catalyst | H₂ Pressure | Product Selectivity |
|---|---|---|
| Pd/C | 1 atm | Partially saturated pyrrolidine |
| Rh/Al₂O₃ | 50 psi | Fully saturated decahydro derivative |
Cross-Coupling
The o-tolyl group participates in:
-
Buchwald-Hartwig amination with aryl halides (Pd₂(dba)₃/XPhos).
Stability Under Acidic/Basic Conditions
Polymerization Potential
The β-lactam-like structure enables:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variations
- 5-(2-Chlorophenyl)-3-[4-(Dimethylamino)phenyl]-2-(2-Methylphenyl)Dihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6-Dione (CAS RN 325854-84-0) Key Difference: Chlorine at the ortho position (2-chlorophenyl) instead of para (4-chlorophenyl). Impact: Reduced steric hindrance compared to the para isomer but altered electronic interactions due to proximity to the core. This may affect binding affinity in biological systems .
Heterocyclic Substitutions
- 2-(4-Chlorophenyl)-3-(Thiophen-2-Yl)-5-(p-Tolyl)Tetrahydro-4H-Pyrrolo[3,4-d]Isoxazole-4,6(5H)-Dione (CAS 355115-36-5) Key Difference: Replacement of the dimethylamino group with a thiophene ring and substitution of o-tolyl with p-tolyl. Impact:
- Thiophene: Enhances π-π stacking but reduces polarity compared to the dimethylamino group.
- Molecular Weight: 424.9 g/mol vs. ~470 g/mol for the target compound, reflecting differences in substituent mass .
Functional Group Modifications
- 5-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)(Methyl)Amino)-3-(4-Methoxyphenyl)-2-Methyltetrahydro-4H-Pyrrolo[3,4-d]Isoxazole-4,6(5H)-Dione (CAS 317821-85-5) Key Difference: Pyridine ring with trifluoromethyl and chloro groups instead of chlorophenyl and dimethylamino groups. Impact:
- Trifluoromethyl : Strong electron-withdrawing effect, increasing metabolic stability.
- Methoxy Group: Moderates solubility compared to dimethylamino . Molecular Weight: 470.8 g/mol, comparable to the target compound .
Steric and Electronic Profiles
- 5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl-3a,6a-Dihydro-3H-Pyrrolo[3,4-d]Isoxazole-4,6-Dione (CAS 1005042-07-8)
- Key Difference : Isobutyl group at position 3 and phenyl at position 2.
- Impact :
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Electronic Effects of Substituents
Research Findings and Implications
- Positional Isomerism : The para-chloro isomer (target compound) likely exhibits stronger halogen bonding than the ortho isomer, critical for targeting halogen-sensitive enzymes .
- Solubility: Dimethylamino groups (target compound) improve aqueous solubility compared to thiophene or trifluoromethyl derivatives, advantageous for drug delivery .
- Biological Activity : Thiophene-containing analogs may exhibit enhanced activity in π-rich environments (e.g., kinase inhibition), while trifluoromethylated derivatives show promise in CNS targets due to blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : A reflux-based approach using DMF-acetic acid mixtures (1:2 v/v) with stoichiometric control of reactants (e.g., thiosemicarbazide derivatives, chloroacetic acid) is a foundational method . For optimization, employ a statistical design of experiments (DoE) to minimize trial-and-error. Variables like temperature, solvent ratios, and catalyst loading should be tested in a factorial design to identify significant parameters. This reduces the number of experiments while ensuring robust yield optimization .
Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?
- Methodological Answer : Prioritize ¹H/¹³C NMR to confirm substituent positions and heterocyclic backbone integrity. Compare chemical shifts with structurally analogous compounds (e.g., pyrazole or isoxazole derivatives ). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like carbonyls (1700–1750 cm⁻¹) and aromatic C-H stretches. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-simulated NMR) to resolve ambiguities .
Q. How should researchers design initial biological activity studies for this compound?
- Methodological Answer : Follow a tiered screening protocol:
In vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi, using fluorophenylthio derivatives as positive controls .
Cytotoxicity profiling on human cell lines (e.g., HEK-293) to establish selectivity indices.
- Ensure proper controls (solvent-only, reference drugs) and replicate experiments (n ≥ 3) to account for biological variability .
Advanced Research Questions
Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Use quantum chemical reaction path searches (e.g., via the ICReDD framework) to predict feasible reaction pathways and intermediates. Combine this with machine learning (ML) models trained on existing heterocyclic reaction databases to prioritize synthetic routes. For bioactivity prediction, apply molecular docking against target proteins (e.g., bacterial enzymes) to guide functional group modifications .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR experiments can detect conformational flexibility or tautomerism in solution.
- Single-crystal X-ray diffraction provides unambiguous stereochemical assignments. If crystals are unavailable, use DFT-optimized geometries to simulate spectroscopic properties and compare with experimental data.
- For conflicting mass spectrometry results, perform isotopic labeling (e.g., ¹³C) to trace fragmentation patterns .
Q. How can AI-driven process simulation optimize large-scale synthesis while minimizing waste?
- Methodological Answer : Integrate COMSOL Multiphysics with AI algorithms to model heat transfer, mixing efficiency, and reaction kinetics in batch reactors. Train ML models on historical data to predict optimal parameters (e.g., stirring rate, cooling profiles) for yield maximization. Implement real-time process analytical technology (PAT) to monitor reaction progress and adjust conditions dynamically .
Q. What advanced techniques are used to investigate the compound’s reaction mechanisms under varying conditions?
- Methodological Answer :
- Isotopic tracing (e.g., ¹⁸O labeling) to track oxygen incorporation in the isoxazole ring.
- Transient absorption spectroscopy to identify short-lived intermediates in photochemical reactions.
- Electron paramagnetic resonance (EPR) to detect radical species in oxidative coupling steps. Pair experimental data with multiscale computational modeling to validate proposed mechanisms .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental biological activity data?
- Methodological Answer :
Reassess compound purity via HPLC (>95%) to rule out impurities skewing results.
Validate computational models by expanding the training dataset to include structurally diverse analogs.
Perform dose-response assays to confirm activity trends and calculate EC₅₀/IC₅₀ values.
Methodological Tools and Resources
- Synthetic Optimization : ICReDD’s reaction path search tools , DoE software (e.g., JMP, Minitab) .
- Data Management : Cloud-based ELN (Electronic Lab Notebook) systems with encryption for secure data sharing .
- Advanced Spectroscopy : Access to synchrotron facilities for high-resolution crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
